molecular formula C5H10Cl2N2O2 B13475246 [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride

[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride

Cat. No.: B13475246
M. Wt: 201.05 g/mol
InChI Key: LBJFDKABTFBCFR-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an oxazole ring, an aminomethyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminomethyl precursor with a suitable oxazole-forming reagent. The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include substituted oxazoles, reduced derivatives, and various functionalized compounds that retain the core oxazole structure .

Scientific Research Applications

Chemistry

In chemistry, [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology

Biologically, this compound is studied for its potential interactions with biomolecules. It can be used in the design of bioactive molecules and as a probe in biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds with specific biological activities .

Industry

Industrially, this compound is used in the production of various materials and chemicals. Its unique structure allows for the creation of specialized polymers and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring can participate in π-π interactions. These interactions facilitate the compound’s binding to its targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride apart is its unique oxazole ring structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological or chemical targets are required .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C5H10Cl2N2O2

Molecular Weight

201.05 g/mol

IUPAC Name

[2-(aminomethyl)-1,3-oxazol-5-yl]methanol;dihydrochloride

InChI

InChI=1S/C5H8N2O2.2ClH/c6-1-5-7-2-4(3-8)9-5;;/h2,8H,1,3,6H2;2*1H

InChI Key

LBJFDKABTFBCFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)CN)CO.Cl.Cl

Origin of Product

United States

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